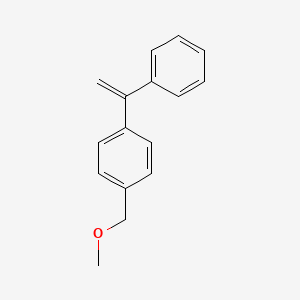
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H14O. It is a derivative of benzene, featuring a methoxymethyl group and a phenylethenyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene typically involves the reaction of benzene derivatives with appropriate reagents. One common method is the Friedel-Crafts alkylation, where benzene reacts with methoxymethyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methoxymethyl group. Subsequently, the phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a vinyl halide with the benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(Formylmethyl)-4-(1-phenylethenyl)benzene.
Reduction: Formation of 1-(Methoxymethyl)-4-(1-phenylethyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)-4-(1-phenylethenyl)benzene involves its interaction with various molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the phenylethenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and binding affinity with different targets.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: Similar in structure but lacks the methoxymethyl group.
Methyl(1-phenylethenyl) ether: Similar in structure but has a different substitution pattern on the benzene ring.
Uniqueness
1-(Methoxymethyl)-4-(1-phenylethenyl)benzene is unique due to the presence of both methoxymethyl and phenylethenyl groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research.
Properties
CAS No. |
414858-26-7 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(methoxymethyl)-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C16H16O/c1-13(15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-2/h3-11H,1,12H2,2H3 |
InChI Key |
BAONKESKYNMPTD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


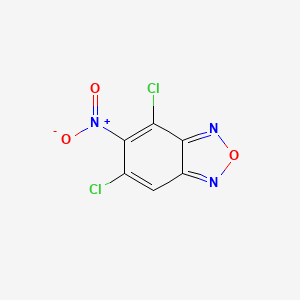
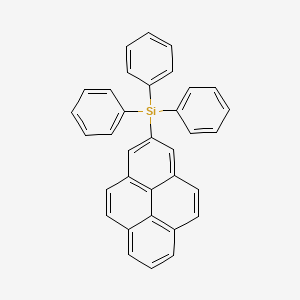

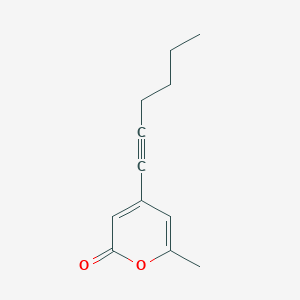
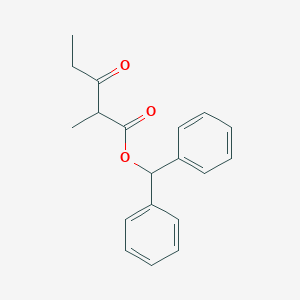
![2-{Tris[(propan-2-yl)oxy]silyl}ethyl prop-2-enoate](/img/structure/B14249872.png)
![Bis{2-[(prop-2-en-1-yl)oxy]cyclohexyl} but-2-enedioate](/img/structure/B14249874.png)
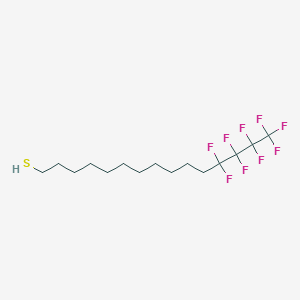
![2-[(Trimethylsilyl)oxy]tetradecanoyl chloride](/img/structure/B14249883.png)
![3,5,12-triazatetracyclo[6.6.1.02,6.09,13]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14249887.png)
![2-[Dimethyl(prop-1-en-2-yl)silyl]pyridine](/img/structure/B14249891.png)
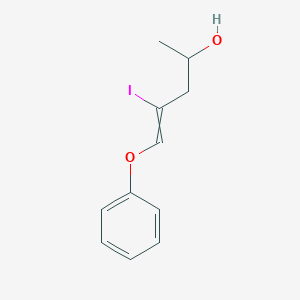
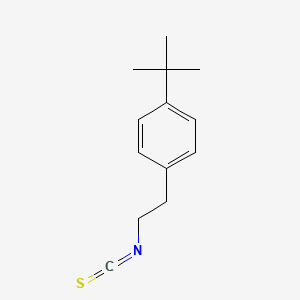
![[1,1'-Biphenyl]-4-pentanoic acid, 2-methyl-](/img/structure/B14249931.png)
